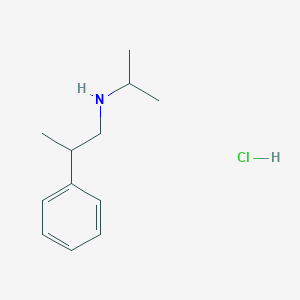

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is an organic compound with the molecular formula C12H20ClN It is a hydrochloride salt of an amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with a propan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride typically involves the alkylation of (2-Phenylpropyl)amine with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylpropylamine: A phenylalkylamine with similar structural features but lacking the propan-2-yl group.

1-Phenylpropan-2-amine: Another phenylalkylamine with a different substitution pattern on the propyl chain.

Uniqueness

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is unique due to the presence of both a phenyl group and a propan-2-yl group on the amine. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a phenyl group and a propan-2-yl group attached to an amine. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in research.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can significantly influence its biological activity.

Reaction Types

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : This process can yield secondary or tertiary amines.

- Substitution : The phenyl group is susceptible to electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific mechanism of action may vary depending on the biological system under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : Studies have shown that this compound interacts with specific enzymes, potentially influencing metabolic pathways. For instance, it has been investigated for its effects on lysosomal phospholipase A2 (PLA2G15), which plays a role in lipid metabolism and cellular signaling .

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects that could mitigate oxidative stress in biological systems .

- Pharmacological Applications : The compound has been explored for its therapeutic properties, particularly as a precursor for pharmaceutical compounds aimed at treating conditions such as diabetes through inhibition of Dipeptidyl Peptidase IV (DPP-IV) .

Case Studies

Several studies have highlighted the biological significance of this compound:

Study 1: Inhibition of PLA2G15

A study focused on the inhibition of lysosomal phospholipase A2 revealed that certain cationic amphiphilic drugs could predict drug-induced phospholipidosis. The findings indicated that this compound could serve as a model compound for understanding the mechanisms behind drug-induced toxicity .

Study 2: DPP-IV Inhibition

In another study, derivatives of phenylpropylamines were rationally designed to enhance their potency as DPP-IV inhibitors. The results showed that compounds similar to this compound exhibited significant inhibition of DPP-IV activity, comparable to established drugs like omarigliptin .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylpropylamine | Lacks propan-2-yl group | Moderate interactions with enzymes |

| 1-Phenylpropan-2-amine | Different substitution pattern | Variable pharmacological properties |

| (2-Methyl-1-phenylpropyl)amine | Contains methyl substitution | Exhibits antioxidant properties |

Propiedades

IUPAC Name |

2-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)13-9-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGFLDVPVDDWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.